![molecular formula C20H11NO2S B14718909 5h-Naphtho[2,3-c]phenothiazine-8,13-dione CAS No. 6937-82-2](/img/structure/B14718909.png)
5h-Naphtho[2,3-c]phenothiazine-8,13-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of phenothiazines, which are heterocyclic compounds containing sulfur and nitrogen atoms within their ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5h-Naphtho[2,3-c]phenothiazine-8,13-dione typically involves the thermolysis of 1-arylthio-2-azidoanthraquinones in dimethyl sulfoxide (DMSO) at 150°C. This method yields substituted 5h-Naphtho[2,3-c]phenothiazine-8,13-diones . Additionally, photolysis of azides at 77 K and reactions of 1-arylthio-2-azidoanthraquinones with potassium hydroxide (KOH) in DMSO at 20°C can also produce this compound in quantitative yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of DMSO as a solvent and controlled reaction conditions are crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5h-Naphtho[2,3-c]phenothiazine-8,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moieties to hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the reagents used.
Scientific Research Applications
5h-Naphtho[2,3-c]phenothiazine-8,13-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to other biologically active phenothiazines.
Industry: Utilized in the development of electro-optical materials and organic semiconductors.
Mechanism of Action
The mechanism of action of 5h-Naphtho[2,3-c]phenothiazine-8,13-dione involves its interaction with various molecular targets and pathways. The compound’s quinone moieties can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is particularly relevant in its potential anticancer and antimicrobial activities, where ROS generation can lead to cell damage and apoptosis .
Comparison with Similar Compounds
Similar Compounds
12H-Benzo[b]phenothiazine-6,11-dione:
1,4-Naphthoquinone: Shares the naphthoquinone moiety and exhibits similar redox properties.
Phenothiazine: The parent compound of the phenothiazine class, widely studied for its biological activities.
Uniqueness
5h-Naphtho[2,3-c]phenothiazine-8,13-dione is unique due to its combination of naphthoquinone and phenothiazine structures, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
6937-82-2 |
|---|---|
Molecular Formula |
C20H11NO2S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
5H-naphtho[2,3-c]phenothiazine-8,13-dione |
InChI |
InChI=1S/C20H11NO2S/c22-18-11-5-1-2-6-12(11)19(23)17-13(18)9-10-15-20(17)24-16-8-4-3-7-14(16)21-15/h1-10,21H |
InChI Key |
RSCAZJBRAXOOMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pentacyclo[23.3.1.1~4,8~.1~11,15~.1~18,22~]dotriaconta-1(29),4(32),5,7,11(31),12,14,18(30),19,21,25,27-dodecaene](/img/structure/B14718840.png)
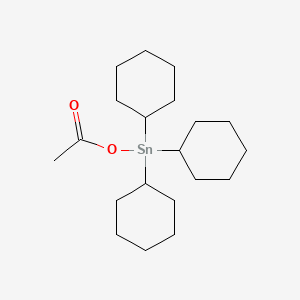
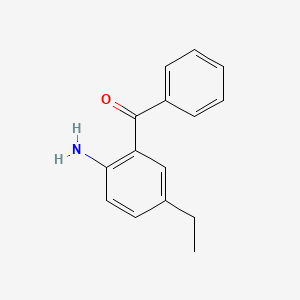
![[(1,3-Benzoxazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14718848.png)
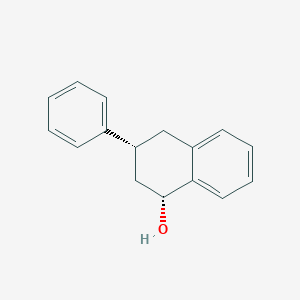
![4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one](/img/structure/B14718858.png)
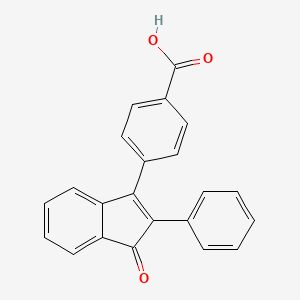

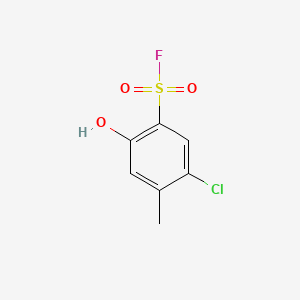
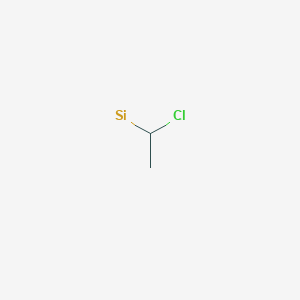

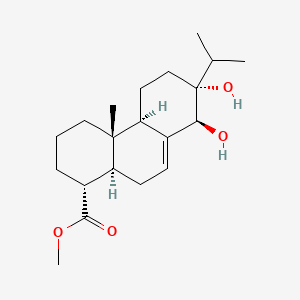

![2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14718897.png)
